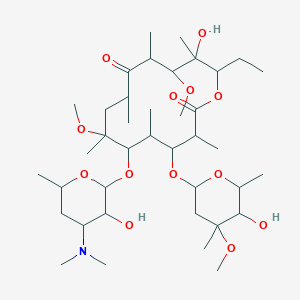
Luliconazole-Z-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luliconazole is a topical antifungal agent used primarily for the treatment of various fungal infections, including tinea pedis, tinea cruris, and tinea corporis . The Z-isomer is considered an impurity in the pharmaceutical preparation of luliconazole and is typically removed to obtain the enantiomerically pure active pharmaceutical ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of luliconazole involves several steps, starting with the preparation of enantiomerically pure β-halohydrin. This is achieved through the kinetic resolution of the corresponding racemic acetate mediated by lipase from Thermomyces lanuginosus or Novozym 435®. The β-halohydrin is then subjected to a mesylation reaction, followed by reaction with 1-cyanomethylimidazole to yield luliconazole .
Industrial Production Methods: Industrial production of luliconazole involves the crystallization of the compound from a solvent to obtain the desired isomer. The process ensures high yield and purity by separating the E and Z isomers through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Luliconazole-Z-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, such as mesylation, are used in the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Mesyl chloride is used for mesylation reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of luliconazole, which can be further purified to obtain the desired isomer .
Scientific Research Applications
Luliconazole-Z-Isomer has several scientific research applications:
Chemistry: It is used in the study of stereoisomerism and the development of enantiomerically pure compounds.
Biology: Research on its antifungal properties and interactions with fungal cell membranes.
Medicine: Investigations into its potential as an antifungal agent and its efficacy against resistant fungal strains
Mechanism of Action
The exact mechanism of action for luliconazole’s antifungal activity is not fully understood. it is believed to inhibit the enzyme lanosterol demethylase, which is essential for the synthesis of ergosterol, a major component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to the death of the fungal cells .
Comparison with Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: Used for treating fungal infections, it also inhibits ergosterol synthesis.
Miconazole: Similar to luliconazole, it is used topically for fungal infections.
Uniqueness: Luliconazole-Z-Isomer is unique due to its specific stereochemistry, which affects its biological activity and efficacy. Unlike its E-isomer, the Z-isomer is considered an impurity and is typically removed during the production process to ensure the purity of the active pharmaceutical ingredient .
Properties
CAS No. |
1240249-76-6 |
|---|---|
Molecular Formula |
C14H9Cl2N3S2 |
Molecular Weight |
354.28 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)






![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)



![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
